Home > Products > Screening Compounds P88605 > Filgrastim(granulocytecolony)
Filgrastim(granulocytecolony) - 143011-72-7

Filgrastim(granulocytecolony)

Catalog Number: EVT-1521125
CAS Number: 143011-72-7
Molecular Formula: C6H8N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Filgrastim is a recombinant form of human granulocyte colony-stimulating factor, primarily used to stimulate the production of neutrophils, a type of white blood cell crucial for fighting infections. It is produced using recombinant DNA technology and is marketed under various brand names, including Neupogen and Zarxio. Filgrastim is particularly important in clinical settings for patients undergoing chemotherapy, as it helps mitigate the risk of infection by enhancing white blood cell counts.

Source

Filgrastim is derived from the human granulocyte colony-stimulating factor gene, which is inserted into Escherichia coli bacteria for production. This method allows for the creation of a protein that closely resembles the natural form found in humans, although it is nonglycosylated due to its bacterial origin .

Classification

Filgrastim falls under the category of hematopoietic growth factors and is classified as a biologic drug. Its primary function is to stimulate hematopoiesis, specifically the production of neutrophils from the bone marrow. It is used therapeutically in various conditions associated with neutropenia, particularly following chemotherapy or bone marrow transplantation .

Synthesis Analysis

Methods

The synthesis of filgrastim involves recombinant DNA technology. The human granulocyte colony-stimulating factor gene is cloned into a plasmid vector, which is then introduced into Escherichia coli cells. The bacteria are cultured under conditions that promote protein expression. Once expressed, the protein undergoes purification processes to isolate filgrastim from bacterial components.

Technical Details

The production process includes several critical steps:

  1. Gene Cloning: The gene encoding human granulocyte colony-stimulating factor is cloned into an expression vector.
  2. Transformation: The plasmid containing the gene is introduced into Escherichia coli.
  3. Cultivation: The transformed bacteria are grown in large-scale fermenters under controlled conditions.
  4. Protein Expression: Induction agents are added to stimulate the expression of filgrastim.
  5. Purification: The expressed protein is purified using techniques such as affinity chromatography and ultrafiltration to remove contaminants and obtain a pure form of filgrastim .
Molecular Structure Analysis

Structure

Filgrastim consists of 175 amino acids and has a molecular weight of approximately 18,800 daltons. Its structure closely resembles that of natural human granulocyte colony-stimulating factor, with an additional N-terminal methionine residue added for expression purposes in Escherichia coli. The absence of glycosylation differentiates it from naturally occurring forms found in humans .

Data

The amino acid sequence of filgrastim matches that predicted from human DNA analysis, ensuring its biological activity aligns with that of native granulocyte colony-stimulating factor .

Chemical Reactions Analysis

Reactions

Filgrastim primarily acts through binding to specific receptors on hematopoietic progenitor cells in the bone marrow, leading to their proliferation and differentiation into neutrophils. This process involves several biochemical pathways that enhance cell survival and function.

Technical Details

Upon binding to its receptor (CD114), filgrastim activates intracellular signaling cascades involving Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, promoting gene expression related to neutrophil development and function .

Mechanism of Action

Process

Filgrastim stimulates the bone marrow to increase the production and release of neutrophils into the bloodstream. This action helps counteract chemotherapy-induced neutropenia by facilitating faster recovery of white blood cell counts.

Data

Clinical studies have demonstrated that administration of filgrastim significantly reduces the duration of neutropenia in patients undergoing intensive chemotherapy regimens . For instance, patients receiving filgrastim showed a marked decrease in hospitalization duration due to infections compared to those who did not receive it.

Physical and Chemical Properties Analysis

Physical Properties

Filgrastim appears as a sterile, clear, colorless liquid for injection. It is typically stored at refrigerated temperatures (2-8 degrees Celsius) and must be protected from light .

Chemical Properties

Applications

Filgrastim has several significant applications in clinical medicine:

  • Chemotherapy Support: It is used to reduce the incidence of febrile neutropenia in patients receiving myelosuppressive chemotherapy.
  • Bone Marrow Transplantation: Filgrastim aids in mobilizing hematopoietic stem cells into the bloodstream for collection prior to transplantation.
  • Chronic Neutropenia Treatment: It is employed in patients with severe chronic neutropenia to increase white blood cell counts and reduce infection risk.
  • Radiation Exposure: Filgrastim may improve survival outcomes following exposure to high doses of radiation that damage bone marrow .
Molecular Biology of Filgrastim

Structural Characterization of Recombinant Human G-CSF

Filgrastim is a recombinant human granulocyte colony-stimulating factor (G-CSF) produced in Escherichia coli. It consists of a single polypeptide chain of 174 amino acids with a molecular weight of 18,800 Da, as confirmed by SDS-PAGE and HPLC analyses [1] [5]. The primary structure includes an N-terminal methionine residue (Met-1) not present in endogenous human G-CSF, a consequence of bacterial expression initiation [1] [10]. The protein backbone forms four antiparallel α-helices (A-D) connected by loops, stabilized by two conserved disulfide bonds between Cys36-Cys42 and Cys64-Cys74, with a free cysteine at position 17 [1] [9]. The structural integrity is maintained without glycosylation, distinguishing it from mammalian cell-derived variants like lenograstim.

Table 1: Structural Properties of Filgrastim

PropertySpecificationAnalytical Method
Amino Acid SequenceMTPLGPASSLPQSFLLKCLEQVRKIQGDGAALQEKLCATYK...Edman Sequencing
Molecular Weight18,800 DaSDS-PAGE/MALDI-TOF-MS
Disulfide BondsCys³⁶-Cys⁴², Cys⁶⁴-Cys⁷⁴Peptide Mapping
Isoelectric Point (pI)5.8–6.2Isoelectric Focusing
Free CysteineCys¹⁷Mass Spectrometry

Biosynthesis and Post-Translational Modifications in E. coli Expression Systems

In E. coli, filgrastim expression typically results in insoluble inclusion bodies (IBs) requiring denaturation and refolding. The process involves:

  • Cytoplasmic Expression: The human g-csf gene is inserted into plasmids (e.g., pET-43.1a+) under T7/lac promoters, transformed into E. coli BL21(DE3) strains [2] [6].
  • Inclusion Body Formation: Post-IPTG induction, misfolded G-CSF aggregates into classical IBs at 37°C. Low-temperature cultivation (25°C) yields "non-classical IBs" (ncIBs) with partially folded protein, soluble in 0.2% N-lauroylsarcosine [2].
  • Refolding Challenges: Correct disulfide bond formation necessitates redox systems (e.g., glutathione or L-cysteine hydrochloride) during refolding, with yields up to 86% after size-exclusion chromatography [2] [10].
  • Post-Translational Processing: Unlike mammalian cells, E. coli lacks glycosylation machinery. The sole modification is N-terminal methionine retention, with possible partial cleavage by endogenous methionine aminopeptidases [10]. Soluble periplasmic expression in Pseudomonas fluorescens has been explored to avoid refolding, using sec-leaders for secretion [10].

Table 2: Expression Systems for Recombinant G-CSF

ParameterE. coli (Filgrastim)P. fluorescensCHO Cells (Lenograstim)
Expression LocationInclusion BodiesPeriplasmSecreted to Medium
GlycosylationAbsentAbsentO-glycosylation at Thr¹³³
Refolding RequiredYesNoNo
Yield60–80 mg/L*1–2 g/L**0.5–1 g/L

After refolding optimization [2] [6]; *Periplasmic expression [10]

Structure-Function Relationships: Methionyl vs. Endogenous G-CSF

The N-terminal methionine in filgrastim (Met-1) alters its biophysical properties but preserves biological activity:

  • Receptor Binding: Surface plasmon resonance (SPR) spectroscopy confirms identical binding affinity (KD ≈ 1–2 nM) between filgrastim and endogenous G-CSF for the G-CSF receptor (G-CSFR) [4]. The methionine does not obstruct the receptor interaction interface in helices A and C, which are critical for activation [9].
  • Thermodynamic Stability: Differential scanning calorimetry reveals a melting temperature (Tm) of 60°C for filgrastim versus 62°C for glycosylated lenograstim. The marginal decrease is attributed to the absence of stabilizing glycans rather than Met-1 [4].
  • Bioactivity: In vitro proliferation assays using M-NFS-60 cells show comparable EC50 values: 0.05–0.2 ng/mL for filgrastim versus 0.02–0.15 ng/mL for endogenous G-CSF [5] [6]. Minor differences stem from glycosylation’s role in prolonging serum half-life, not intrinsic activity [3].
  • Aggregation Propensity: Non-glycosylated filgrastim exhibits higher aggregation under stress (e.g., 5% aggregates after 4 weeks at 25°C), mitigated by formulation additives like sorbitol and polysorbate 80 [7].

Comparative Analysis of Glycosylation Patterns in Biosimilars

Filgrastim biosimilars (e.g., EP2006, Leucostim®, Zarzio®) mirror the originator’s structure but show minor analytical variances:

  • Glycosylation Relevance: As E. coli-derived proteins, neither filgrastim nor its biosimilars are glycosylated. Comparability assessments instead focus on:
  • Charge Variants: Cation-exchange chromatography (CEX) detects deamidation (Asn→Asp) or oxidation (Met122) products, with variants ≤5% matching originator [4] [7].
  • Size Heterogeneity: Size-exclusion chromatography (SEC) quantifies aggregates (<2%) and fragments. Biosimilars exhibit ≤1.5% high-molecular-weight species versus 0.8–1.2% for Neupogen® [3] [4].
  • Biosimilarity Verification:
  • Physicochemical Properties: Circular dichroism spectra and 1D-1H-NMR confirm identical secondary/tertiary structures [4].
  • Receptor Binding: SPR biosensors demonstrate equivalent on-off rates (kon/koff) for biosimilars [4].
  • In Vitro Potency: Cell-based assays (e.g., TF-1 or M-NFS-60 proliferation) show dose-response curves parallel to the originator, with relative potencies of 98–102% [3] [7].
  • Clinical Correlation: Pharmacodynamic studies in healthy volunteers confirm bioequivalence, with 90% CIs for ANC-based parameters (AUC0–120h, Emax) within 0.8–1.25 margins [3] [8].

Table 3: Analytical Comparability of Filgrastim Biosimilars

AttributeTest MethodOriginator (Neupogen®)Biosimilars (e.g., EP2006)Equivalence Range
Primary StructurePeptide MappingMatchedIdentical≥95% sequence coverage
Disulfide BondsRP-HPLC/MSCys³⁶-Cys⁴², Cys⁶⁴-Cys⁷⁴Identical pattern100% match
AggregatesSEC-HPLC0.8–1.2%≤1.5%≤2%
Biological ActivityM-NFS-60 Proliferation100% (Reference)98–102%80–125%

Properties

CAS Number

143011-72-7

Product Name

Filgrastim(granulocytecolony)

Molecular Formula

C6H8N2O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.